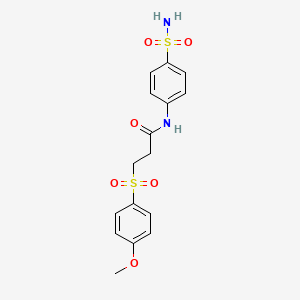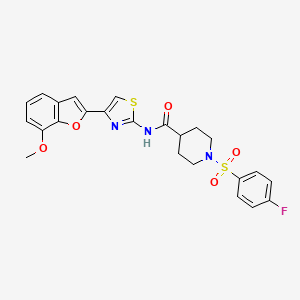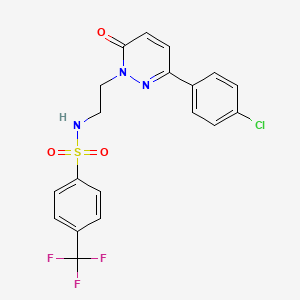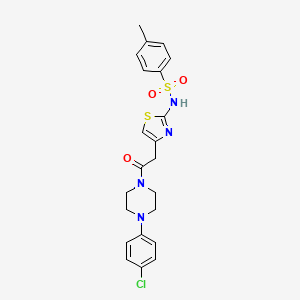
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide
Vue d'ensemble
Description
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide, also known as MS-275 or Entinostat, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which results in the compaction of chromatin and the suppression of transcription. Inhibition of HDACs can lead to the re-expression of silenced genes, making HDAC inhibitors a promising class of drugs for the treatment of cancer and other diseases.
Mécanisme D'action
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide inhibits HDACs by binding to the active site of the enzyme and preventing it from removing acetyl groups from histones. This results in the accumulation of acetylated histones, which leads to the relaxation of chromatin and the activation of transcription. 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has been shown to selectively inhibit class I HDACs, which are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has been shown to induce changes in gene expression that are associated with cell cycle arrest, apoptosis, and differentiation. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply tumors with nutrients and oxygen. 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has been shown to have low toxicity and good pharmacokinetics in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of HDACs, making it a useful tool for studying the role of HDACs in gene regulation and disease. 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has also been shown to have low toxicity and good pharmacokinetics in preclinical studies, which makes it suitable for in vivo studies. However, 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has some limitations, such as its poor solubility in aqueous solutions, which can make it difficult to use in some experiments.
Orientations Futures
There are several future directions for research on 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide. One area of interest is the development of combination therapies that use 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide in conjunction with other anticancer agents. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide treatment. Finally, there is interest in developing more potent and selective HDAC inhibitors that can be used in the treatment of cancer and other diseases.
Applications De Recherche Scientifique
3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has been extensively studied for its potential use in cancer therapy. It has been shown to induce cell cycle arrest and apoptosis in a variety of cancer cell lines, including breast, prostate, and lung cancer. 3-(4-methoxybenzenesulfonyl)-N-(4-sulfamoylphenyl)propanamide has also been shown to sensitize cancer cells to other anticancer agents, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S2/c1-24-13-4-8-14(9-5-13)25(20,21)11-10-16(19)18-12-2-6-15(7-3-12)26(17,22)23/h2-9H,10-11H2,1H3,(H,18,19)(H2,17,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZPMXGNDGVPCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=C(C=C2)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-methoxyphenyl)sulfonyl)-N-(4-sulfamoylphenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 1-(4-fluorophenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B3411985.png)

![2-(2,4-dichlorophenoxy)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)acetamide](/img/structure/B3411993.png)
![4-fluoro-2-methyl-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}benzene-1-sulfonamide](/img/structure/B3411996.png)
![N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B3412004.png)
![1-(2-chlorophenyl)-N-{10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}methanesulfonamide](/img/structure/B3412009.png)
![N-{6-chloro-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}-4-fluoro-2-methylbenzene-1-sulfonamide](/img/structure/B3412021.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-difluorobenzenesulfonamide](/img/structure/B3412024.png)
![methyl 2-[9-(2,5-dimethoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B3412027.png)
![benzyl 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B3412033.png)

